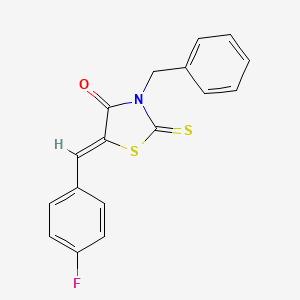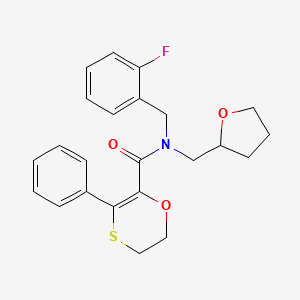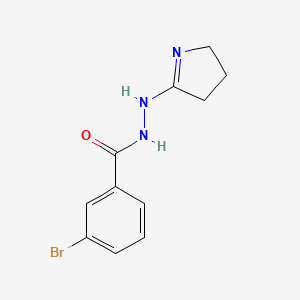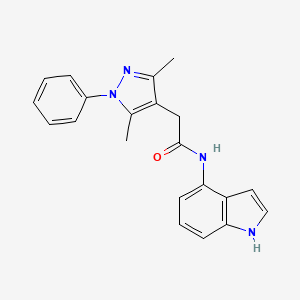
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, in particular, has shown promising anticancer activity in various studies .
Preparation Methods
The synthesis of (5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Scientific Research Applications
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its anticancer properties. It has shown significant cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer cells . The compound has also been investigated for its potential as an anti-inflammatory and antimicrobial agent . In addition, it has been explored for its ability to modulate reactive oxygen species (ROS) production and induce apoptosis in cancer cells .
Mechanism of Action
The anticancer activity of (5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is primarily attributed to its ability to induce apoptosis in cancer cells . The compound increases the production of reactive oxygen species (ROS), leading to oxidative stress and activation of apoptotic pathways . It also inhibits cell proliferation and induces cell cycle arrest . The molecular targets of the compound include various signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
(5Z)-3-benzyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and biological activity. Similar compounds include:
(5Z)-5-(3-bromo-benzylidene)-3-(4-nitrobenzyl)-thiazolidine-2,4-dione: This compound has shown selective cytotoxicity against leukemia, lymphoma, glioblastoma, and hepatocarcinoma cell lines.
(5Z)-5-(4-hydroxybenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one: Known for its anticancer activity against various human cancer cell lines.
These compounds share similar structural features but differ in their substitution patterns and specific biological activities .
Properties
Molecular Formula |
C17H12FNOS2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12FNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10- |
InChI Key |
MUUILCQFINAZTE-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide](/img/structure/B12182665.png)

![Ethyl 4-[(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12182677.png)



![{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone](/img/structure/B12182686.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12182690.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12182705.png)
![2-(Biphenyl-4-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B12182707.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B12182710.png)
![N-(3,5-dimethylphenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B12182716.png)
![N-(3-chlorophenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12182720.png)

